Cbz-2-Trifluoromethyl-D-Phenylalanine
CAS No.:
Cat. No.: VC3681331
Molecular Formula:
Molecular Weight: 367.39
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 367.39 |
|---|
Introduction
Chemical Structure and Properties
Structural Characteristics
Cbz-2-Trifluoromethyl-D-Phenylalanine consists of three key structural components: the D-phenylalanine core (with R-configuration at the alpha carbon), a trifluoromethyl (CF₃) group at the 2-position of the phenyl ring, and a carboxybenzyl (Cbz) protecting group attached to the amino group. This compound has a molecular weight of 367.39 g/mol, which is significantly higher than its non-protected core, 2-(Trifluoromethyl)-D-phenylalanine (233.19 g/mol) .
The trifluoromethyl group significantly alters the electronic and steric properties of the molecule compared to regular phenylalanine derivatives. This group is known to enhance local hydrophobicity and stability, making fluorinated amino acids particularly valuable in peptide design and drug development .
| Property | Cbz-2-Trifluoromethyl-D-Phenylalanine | 2-(Trifluoromethyl)-D-phenylalanine | N-Cbz-L-Phenylalanine |
|---|---|---|---|
| Molecular Weight (g/mol) | 367.39 | 233.19 | 299.321 |
| Configuration | D (R) | D (R) | L (S) |
| Protective Group | Cbz | None | Cbz |
| Usage | Research only | Research | Research |
| CAS Number | Not specified in literature | 130930-49-3 | 1161-13-3 |
Synthesis Approaches
Stereoselective Considerations
Maintaining the D-configuration (R-configuration) at the alpha carbon is critical during synthesis. Fluorinated phenylalanines can be prepared with high stereoselectivity, as demonstrated in the synthesis of related compounds like [18F]-fluoro-L-phenylalanine, which has been achieved with enantiomeric purity of ≥94% ee under optimized conditions .
Possible approaches to ensure stereoselectivity include:
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Starting from D-amino acid precursors and introducing the trifluoromethylated phenyl group
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Using chiral catalysts to control stereochemistry during key bond-forming steps
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Separation of racemic mixtures using chiral resolving agents or enzymatic resolution
Cbz Protection Strategy
The carboxybenzyl (Cbz) protection of the amino group is typically introduced using benzyl chloroformate under basic conditions. This protection is crucial in peptide synthesis to prevent unwanted side reactions during coupling steps. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications in Peptide Chemistry
Enhancement of Peptide Properties
The incorporation of Cbz-2-Trifluoromethyl-D-Phenylalanine into peptides significantly affects their biophysical properties. Fluorinated amino acids like this compound can enhance several key characteristics of peptides:
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Local hydrophobicity: The trifluoromethyl group significantly increases the hydrophobic character of the molecule, which can strengthen interactions with hydrophobic binding pockets in target proteins .
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Metabolic stability: Fluorinated amino acids are less recognized by proteases, which can extend the half-life of peptide drugs in biological systems.
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Conformational preferences: The unique electronic and steric properties of the trifluoromethyl group can influence the secondary structure of peptides, potentially stabilizing specific bioactive conformations.
Table 2 summarizes the impact of trifluoromethylation on peptide properties:
| Characteristic | Effect of Trifluoromethylation | Impact on Peptide Function |
|---|---|---|
| Hydrophobicity | Significant increase | Improves membrane permeability and binding to hydrophobic regions |
| Metabolic Stability | Enhanced resistance to enzymatic degradation | Extends biological half-life |
| Electronic Properties | Altered electron distribution | Modifies hydrogen bonding and π-stacking interactions |
| Steric Effects | Increased spatial requirements | Influences peptide folding and target recognition |
Peptide Coupling Reactions
Cbz-2-Trifluoromethyl-D-Phenylalanine can participate in various peptide coupling reactions to form amide bonds with other amino acids. These reactions typically involve the activation of the carboxylic acid group followed by nucleophilic attack by the amino group of another amino acid.
The Cbz protecting group provides selective protection of the amino group during these coupling reactions, allowing for controlled peptide synthesis. After incorporation into peptide chains, the Cbz group can be selectively removed under various conditions, such as catalytic hydrogenation, without affecting other functional groups or peptide bonds.
Pharmaceutical and Research Applications
Research Applications
Beyond drug development, Cbz-2-Trifluoromethyl-D-Phenylalanine serves important roles in various research contexts:
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As a building block for specialized peptides used in studying protein-peptide interactions
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In the development of peptide-based catalysts, similar to the reported phenylalanine-derived trifluoromethyl ketones used in oxidation catalysis
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As a component in peptide probes for structural biology studies
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In the creation of peptide foldamers with novel secondary structures induced by the conformational preferences of fluorinated amino acids
Comparative Analysis with Related Compounds
Comparison with Non-Fluorinated Analogues
When compared to its non-fluorinated analogue, Cbz-D-Phenylalanine, the trifluoromethylated version exhibits distinct differences in chemical and physical properties. The addition of the trifluoromethyl group increases the molecular weight by approximately 68 g/mol compared to N-Cbz-L-Phenylalanine (299.321 g/mol) . Beyond size, the electronic and steric effects of the trifluoromethyl group dramatically alter how the amino acid behaves in chemical reactions and biological systems.
Relationship to Other Fluorinated Amino Acids
The development of Cbz-2-Trifluoromethyl-D-Phenylalanine is part of a broader trend in creating fluorinated amino acids for specialized applications. Related research has explored various fluorinated phenylalanine derivatives with fluorine atoms or fluorinated groups at different positions on the phenyl ring.
For example, recent work on trifluoromethylthiolated (CF₃S-) tyrosine and tryptophan analogues has demonstrated remarkable enhancement of local hydrophobicity in peptides . Such findings suggest that different fluorinated groups can be selected based on desired properties for specific applications, placing Cbz-2-Trifluoromethyl-D-Phenylalanine within a larger family of specialized amino acid building blocks.
Recent Developments and Future Directions
Recent research continues to expand the utility of fluorinated amino acids like Cbz-2-Trifluoromethyl-D-Phenylalanine in peptide chemistry and drug development. Areas of active investigation include:
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Development of more efficient synthetic routes for stereoselective preparation of fluorinated amino acids
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Exploration of the effects of fluorinated amino acids on peptide secondary structure and stability
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Investigation of trifluoromethylated amino acids in peptide-based therapeutics
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Application in imaging techniques, similar to the development of [18F]-fluoro-L-phenylalanine for positron emission tomography (PET)
As research in this field progresses, we can anticipate new applications leveraging the unique properties of Cbz-2-Trifluoromethyl-D-Phenylalanine and related compounds, particularly in the development of peptide-based pharmaceuticals with enhanced stability, membrane permeability, and target specificity.
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